methyl 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate
Description
Methyl 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate is a bicyclic heterocyclic compound featuring a fused thienopyridine core with a methyl ester group at position 3 and an amino substituent at position 2. Its structural complexity arises from the ethano-bridged dihydrothieno-pyridine system, which confers unique electronic and steric properties. This compound is primarily utilized in medicinal chemistry as a scaffold for developing kinase inhibitors and other bioactive molecules due to its ability to mimic purine or pyridine motifs in enzyme binding sites .
Properties
IUPAC Name |
methyl 4-amino-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-15-11(14)8-7-6-2-4-13(5-3-6)10(7)16-9(8)12/h6H,2-5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDSYEOBEPWOCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1C3CCN2CC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable thieno compound, the reaction proceeds through a series of steps involving amination, esterification, and cyclization to form the desired bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-throughput reactors and optimized reaction conditions to ensure high yield and purity. The process might include the use of catalysts to accelerate the reaction and specific solvents to facilitate the formation of the desired product. The final compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of a more oxidized product.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to a more reduced product.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions depending on the nature of the substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can result in a wide variety of products, depending on the nature of the substituents introduced.
Scientific Research Applications
Methyl 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which methyl 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing various cellular processes. The molecular targets and pathways involved can vary, but typically include key proteins and signaling cascades that regulate cellular function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a family of substituted thienopyridine carboxylates. Key structural analogues include:
Physicochemical and Pharmacological Properties
- Lipophilicity (logP): The target compound’s logP is estimated to be ~2.5–3.0, comparable to its ethyl ester analogues (e.g., logP = 3.15 for a related cyano-substituted derivative ). Boc-protected derivatives exhibit higher logP (~3.5–4.0) due to the hydrophobic tert-butyl group .
- Solubility: The morpholine-containing analogue (logSw = -3.33) demonstrates improved aqueous solubility compared to the target compound, which is likely less soluble due to the ethano bridge’s rigidity.
- Bioactivity: Ethano-bridged derivatives show enhanced binding to kinase ATP pockets compared to simpler thiophene esters, as the rigid scaffold better mimics purine conformations .
Biological Activity
Methyl 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate (CAS No. 404369-35-3) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer activities.
Chemical Structure and Properties
The compound features a thieno[2,3-b]pyridine structure, which is known for its pharmacological significance. Its molecular formula is , and it has a molecular weight of 240.29 g/mol. The structural representation is essential for understanding its reactivity and interaction with biological targets.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. The compound has shown significant activity against various bacterial strains and fungi.
| Microorganism | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition of growth | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Antifungal activity |
In vitro studies demonstrated that the compound exhibits a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a therapeutic agent against resistant strains.
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that this compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
3. Anticancer Potential
Emerging evidence suggests that this compound could possess anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation.
Case Studies
A series of experimental studies have been conducted to evaluate the biological activities of this compound:
- Antimicrobial Efficacy : A study investigating the antimicrobial activity against clinical isolates of S. aureus found that the compound inhibited bacterial growth effectively at concentrations below those required by traditional antibiotics.
- Inflammation Models : In animal models of inflammation (e.g., carrageenan-induced paw edema), treatment with this compound resulted in a significant reduction in swelling compared to control groups.
- Cancer Cell Line Studies : In assays using human cancer cell lines (e.g., breast cancer MCF-7 cells), the compound exhibited cytotoxic effects at micromolar concentrations, leading to further investigation into its mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
